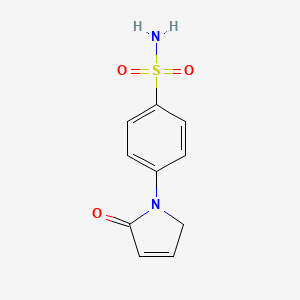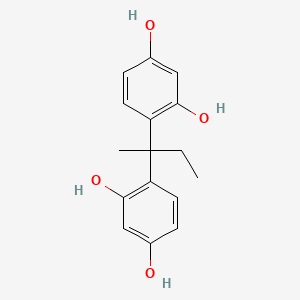
4,4'-(Butane-2,2-diyl)di(benzene-1,3-diol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) is an organic compound with the molecular formula C16H18O2. It is a type of bisphenol, which is a class of chemical compounds known for their use in the production of polycarbonate plastics and epoxy resins . This compound is characterized by two phenol groups connected by a butane bridge at the 2,2 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) typically involves the condensation reaction of phenol with butane-2,2-dione under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the butane bridge between the two phenol groups .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually heated to a specific temperature to optimize the yield and purity of the compound .
化学反応の分析
Types of Reactions: 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
科学的研究の応用
4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Studied for its potential endocrine-disrupting effects due to its structural similarity to other bisphenols.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
作用機序
The mechanism of action of 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can bind to estrogen receptors, mimicking the effects of natural hormones and potentially disrupting endocrine function.
Polymerization: Acts as a monomer in polymerization reactions, forming long chains of polycarbonate or epoxy resins through condensation reactions.
類似化合物との比較
4,4’-(Propane-2,2-diyl)diphenol (Bisphenol A): Similar structure but with a propane bridge instead of a butane bridge.
4,4’-(Butane-2,2-diyl)diphenol: Similar structure but with different substitution patterns on the phenol rings.
Uniqueness: 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) is unique due to its specific butane bridge, which imparts distinct chemical and physical properties compared to other bisphenols. This structural difference can influence its reactivity, stability, and interaction with biological systems .
特性
CAS番号 |
144425-90-1 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC名 |
4-[2-(2,4-dihydroxyphenyl)butan-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H18O4/c1-3-16(2,12-6-4-10(17)8-14(12)19)13-7-5-11(18)9-15(13)20/h4-9,17-20H,3H2,1-2H3 |
InChIキー |
OGTNCEBHEZGNNL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C1=C(C=C(C=C1)O)O)C2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


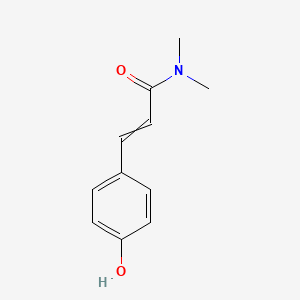
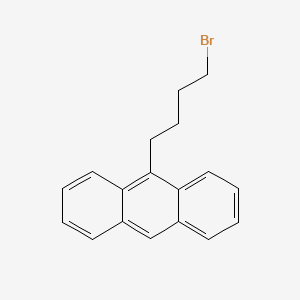
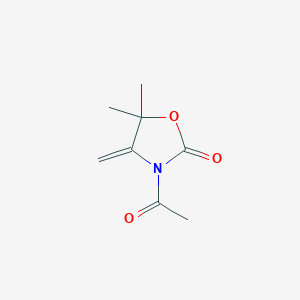
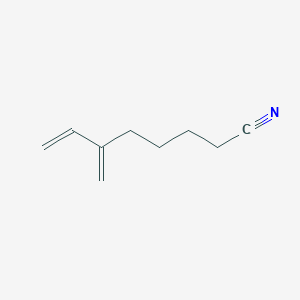

![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)

![1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)](/img/structure/B12561444.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)
